

Application Notes and Protocols: SGC-CDKL5/GSK3-1N Negative Control

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Compound of Interest

Compound Name: CDKL5/GSK3-IN-1

Cat. No.: B488675

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Introduction

SGC-CDKL5/GSK3-1 is a potent and selective chemical probe that dually inhibits Cyclin-Dependent Kinase-Like 5 (CDKL5) and Glycogen Synthase Kinase 3 (GSK3) alpha and beta isoforms.[1][2][3] To facilitate rigorous scientific inquiry and validate on-target effects of this probe, the Structural Genomics Consortium (SGC) has developed a corresponding negative control, SGC-CDKL5/GSK3-1N. This structurally similar analog is inactive against CDKL5, GSK3 α , and GSK3 β , making it an essential tool for distinguishing specific biological effects from off-target or compound-related artifacts.[3][4]

Proper experimental design, including the use of appropriate controls, is paramount in chemical biology and drug discovery. The SGC-CDKL5/GSK3-1N negative control is designed to be used in parallel with the active probe, SGC-CDKL5/GSK3-1, to ensure that any observed cellular phenotype is a direct result of the inhibition of CDKL5 and/or GSK3 and not due to other, non-specific interactions of the chemical scaffold.

Data Presentation

The following tables summarize the inhibitory potency and selectivity of the active probe, SGC-CDKL5/GSK3-1, and the corresponding negative control, SGC-CDKL5/GSK3-1N.

Table 1: In Vitro and Cellular Potency (IC50) of SGC-CDKL5/GSK3-1

Target	In Vitro Enzymatic/Binding Assay IC50 (nM)	Cellular NanoBRET Assay IC50 (nM)
CDKL5	6.5 (Luceome binding assay) [3][5]	3.5[5][6]
GSK3α	4.0 (enzymatic assay)[3][5]	10[3][5]
GSK3β	9.0 (enzymatic assay)[3][5]	35[3][5]

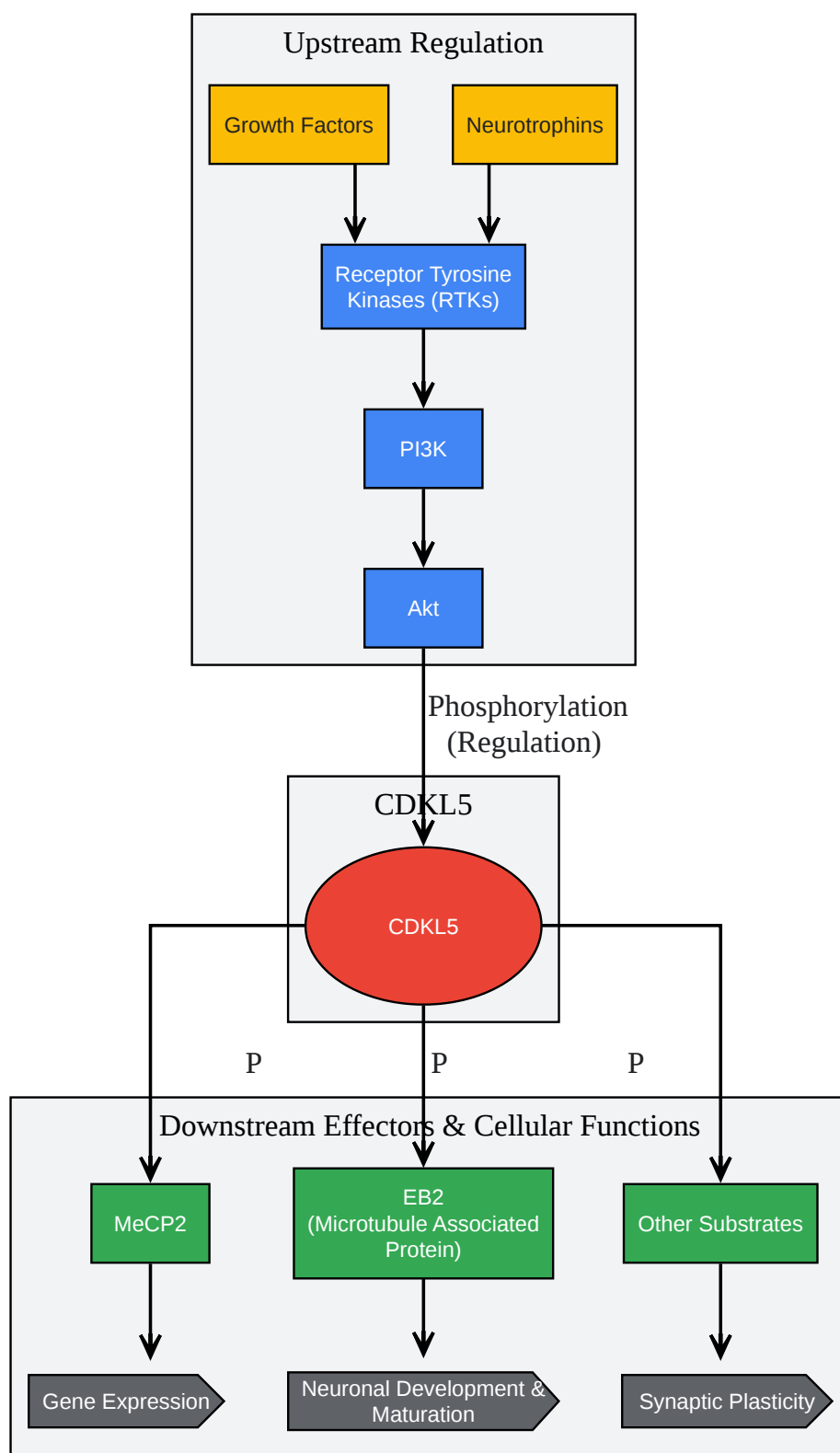
Table 2: Potency (IC50) of SGC-CDKL5/GSK3-1N (Negative Control)

Target	Cellular NanoBRET Assay IC50 (nM)
CDKL5	1400[6][7]
GSK3α	>10,000
GSK3β	>10,000

Note: The negative control shows no significant binding affinity for CDKL5, GSK3α, or GSK3β in cellular target engagement assays at concentrations where the active probe is effective.[3]

Signaling Pathways

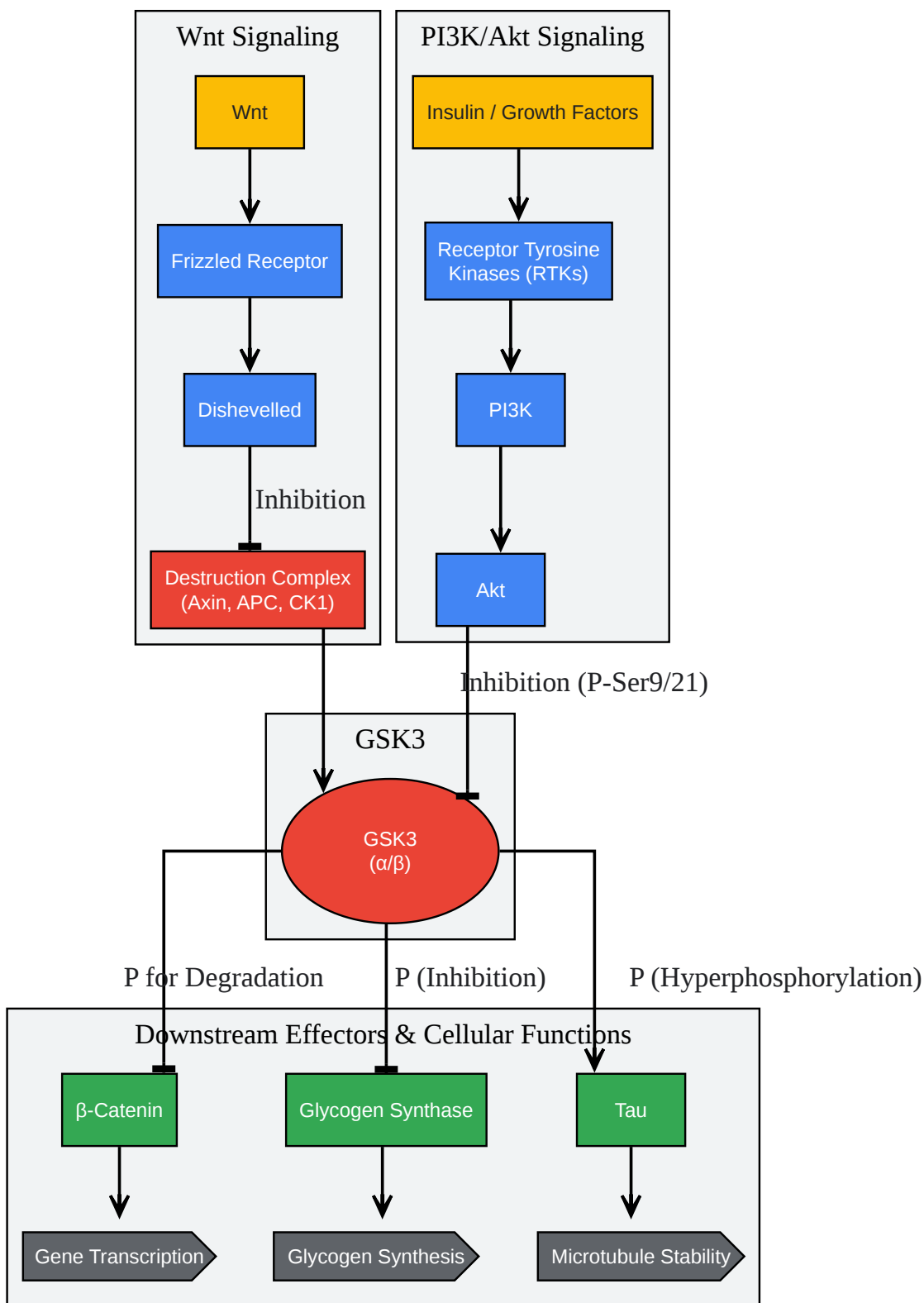
CDKL5 Signaling Pathway



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Caption: Simplified CDKL5 signaling cascade.

GSK3 Signaling Pathway



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Caption: Key regulatory pathways of GSK3.

Experimental Protocols

Experimental Workflow for Using SGC-CDKL5/GSK3-1N Negative Control



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Caption: Workflow for using a negative control.

Protocol 1: Cellular Target Engagement using NanoBRET™ Assay

This protocol is adapted from methodologies used to characterize SGC-CDKL5/GSK3-1 and its negative control.^{[6][7][8][9]}

Objective: To quantify the intracellular binding affinity of SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N to CDKL5, GSK3 α , or GSK3 β .

Materials:

- HEK293 cells
- Opti-MEM™ I Reduced Serum Medium
- DMEM with 10% FBS
- NanoLuc®-fused kinase expression vector (e.g., NanoLuc®-CDKL5)
- Transfection reagent (e.g., FuGENE® HD)
- NanoBRET™ Kinase Tracer
- SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N
- NanoBRET™ Nano-Glo® Substrate
- White, 384-well assay plates
- Luminometer with 450 nm and 610 nm filters

Procedure:

- Cell Transfection: a. Plate HEK293 cells in a suitable culture vessel. b. Prepare a transfection complex with the NanoLuc®-fused kinase expression vector according to the manufacturer's protocol. c. Add the transfection complex to the cells and incubate for 24 hours to allow for protein expression.

- Cell Plating for Assay: a. Harvest the transfected cells and resuspend in Opti-MEM™ to a density of 2×10^5 cells/mL. b. Dispense 38 μ L of the cell suspension into each well of a 384-well plate.
- Compound Preparation and Addition: a. Prepare serial dilutions of SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N in Opti-MEM™. b. Add 2 μ L of the compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) and no-compound controls.
- Tracer Addition: a. Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM™. b. Add 10 μ L of the tracer solution to all wells.
- Incubation: a. Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
- Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. b. Add the substrate to all wells. c. Read the plate within 20 minutes on a luminometer, measuring both donor emission (450 nm) and acceptor emission (610 nm).
- Data Analysis: a. Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). b. Plot the NanoBRET™ ratio against the log of the compound concentration. c. Determine the IC50 values using a sigmoidal dose-response curve fit.

Protocol 2: Western Blotting for Downstream Signaling

This protocol is based on studies examining the effects of SGC-CDKL5/GSK3-1 on downstream targets.^{[7][10][11]}

Objective: To assess the effect of SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N on the phosphorylation of downstream targets of CDKL5 (e.g., EB2) and GSK3 (e.g., β -catenin).

Materials:

- Cell line of interest (e.g., primary neurons, HEK293)
- SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N
- Vehicle control (e.g., DMSO)

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-EB2 (S222), anti-EB2, anti-phospho- β -catenin (S33/37/T41), anti- β -catenin, anti-GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment: a. Plate cells and allow them to adhere. b. Treat cells with various concentrations of SGC-CDKL5/GSK3-1, SGC-CDKL5/GSK3-1N, or vehicle for the desired time (e.g., 1 hour).[7]
- Cell Lysis: a. Wash cells with ice-cold PBS. b. Add lysis buffer, scrape the cells, and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again with TBST.

- Signal Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: In Vitro Kinase Inhibition Assay

This is a general protocol for assessing direct kinase inhibition. Specific conditions may vary depending on the kinase and assay platform (e.g., ADP-Glo™, LanthaScreen™).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To determine the in vitro inhibitory activity of SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N against purified CDKL5 or GSK3.

Materials:

- Purified recombinant CDKL5 or GSK3 enzyme
- Kinase-specific substrate
- ATP
- Kinase reaction buffer
- SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N
- Assay detection reagents (e.g., ADP-Glo™ reagents, fluorescently labeled antibody)
- Microplate reader (luminometer or fluorescence reader)

Procedure:

- Compound Preparation: a. Prepare serial dilutions of SGC-CDKL5/GSK3-1 and SGC-CDKL5/GSK3-1N in the appropriate buffer.
- Kinase Reaction: a. In a multi-well plate, combine the kinase, its substrate, and the serially diluted compounds or vehicle. b. Pre-incubate the mixture for a short period. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at the optimal temperature for a set period (e.g., 30-60 minutes).

- **Signal Detection:** a. Stop the kinase reaction and add the detection reagents according to the assay kit manufacturer's instructions. b. Incubate to allow the detection signal to develop. c. Measure the signal (luminescence or fluorescence) using a microplate reader.
- **Data Analysis:** a. Plot the signal against the log of the compound concentration. b. Determine the IC50 values by fitting the data to a dose-response curve.

Conclusion

The SGC-CDKL5/GSK3-1N negative control is an indispensable tool for researchers studying the roles of CDKL5 and GSK3. By using this inactive compound in parallel with its active counterpart, SGC-CDKL5/GSK3-1, investigators can confidently attribute observed biological effects to the specific inhibition of these kinases, thereby ensuring the reliability and reproducibility of their findings. The protocols provided herein offer a framework for the effective use of this chemical probe set in cellular and biochemical assays.

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